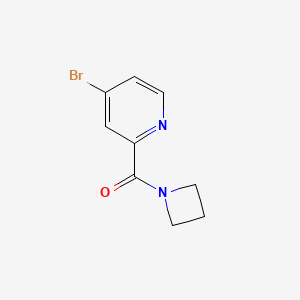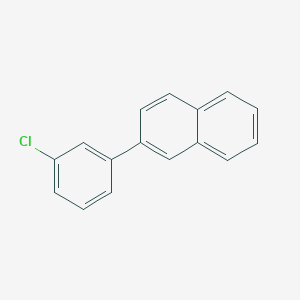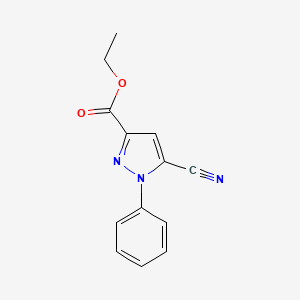
2-phenylindolizine-5-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylindolizine-5-carboxylic Acid is an organic compound belonging to the indolizine family Indolizines are heterocyclic compounds characterized by a fused pyrrole and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylindolizine-5-carboxylic Acid typically involves the lithiation of 2-phenylindolizine followed by carboxylation. The lithiation process is achieved using a strong base such as n-butyllithium, which selectively lithiates the 5-position of the indolizine ring. The lithiated intermediate is then treated with carbon dioxide to introduce the carboxylic acid group at the 5-position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale lithiation and carboxylation reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylindolizine-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indolizine ring, particularly at the 1- and 3-positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of halogenated indolizine derivatives.
Applications De Recherche Scientifique
2-Phenylindolizine-5-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing selective estrogen receptor modulators (SERMs).
Industry: Utilized in the development of advanced materials, including dyes and pigments
Mécanisme D'action
The mechanism of action of 2-phenylindolizine-5-carboxylic Acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a selective estrogen receptor modulator, binding to estrogen receptors and modulating their activity. This interaction influences various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
2-Phenylindole: Shares a similar indole structure but lacks the carboxylic acid group.
Indolizine: The parent compound of 2-phenylindolizine-5-carboxylic Acid, without the phenyl and carboxylic acid substituents.
2-Phenylindolizine: Similar structure but without the carboxylic acid group at the 5-position
Uniqueness: this compound is unique due to the presence of both a phenyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Propriétés
Formule moléculaire |
C15H11NO2 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-phenylindolizine-5-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)14-8-4-7-13-9-12(10-16(13)14)11-5-2-1-3-6-11/h1-10H,(H,17,18) |
Clé InChI |
IYMLMUDOSBHJOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C(=C2)C=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11869853.png)





![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)

![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)
![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869919.png)
